Cyclopenta(ghi)picen-6-one
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Overview
Description
Cyclopenta(ghi)picen-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C23H14. It is a derivative of cyclopenta-fused arenes, which are known for their impressive biological properties and significant roles in materials science . The compound is characterized by its unique structure, which includes a cyclopenta-fused ring system.
Preparation Methods
The synthesis of Cyclopenta(ghi)picen-6-one typically involves complex organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile . The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the formation of the cyclopenta-fused ring system. Industrial production methods may involve the use of metal catalysts and high-pressure reactors to achieve the desired yield and purity .
Chemical Reactions Analysis
Cyclopenta(ghi)picen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroaromatic compounds .
Scientific Research Applications
Cyclopenta(ghi)picen-6-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons . In biology, it is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation . In medicine, it is explored for its potential use in drug development, particularly in the design of new therapeutic agents . In industry, it is used in the production of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Cyclopenta(ghi)picen-6-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation . This mechanism is particularly relevant in its potential use as an anticancer agent. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cyclopenta(ghi)picen-6-one is unique among similar compounds due to its specific structure and properties. Similar compounds include other cyclopenta-fused arenes such as cyclopenta[b]indole and cyclopenta[b]thiophene . These compounds share similar structural features but differ in their specific chemical and biological properties. For example, cyclopenta[b]indole is known for its cytotoxicity against certain cancer cell lines, while cyclopenta[b]thiophene is studied for its applications in medicinal chemistry and materials science .
Properties
CAS No. |
83484-79-1 |
---|---|
Molecular Formula |
C23H12O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-19-11-13-5-1-3-7-15(13)17-9-10-18-16-8-4-2-6-14(16)12-20(23)22(18)21(17)19/h1-12H |
InChI Key |
AFBCZHNFDYFPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=O)C5=CC6=CC=CC=C6C(=C54)C=C3 |
Origin of Product |
United States |
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